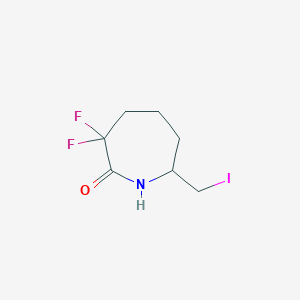

3,3-Difluoro-7-(iodomethyl)azepan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Difluoro-7-(iodomethyl)azepan-2-one, also known as DFIAM, is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains both fluorine and iodine atoms in its structure. DFIAM has been studied for its potential as a tool for chemical biology research, particularly in the area of protein labeling.

Aplicaciones Científicas De Investigación

Azepanium Ionic Liquids

A study by Belhocine et al. (2011) introduced a new family of room temperature ionic liquids derived from azepane, a seven-member alicyclic secondary amine. These ionic liquids were synthesized through the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes, followed by quaternisation reactions. The resulting azepanium salts exhibited wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).

Electrophilic Reagents for Trifluoromethylthiolation

Research by Shao et al. (2015) focused on the development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents. These reagents enable the easy installation of the trifluoromethylthio group into drug molecules at a late stage of drug development, highlighting the importance of incorporating fluorine atoms for enhancing drug molecule's properties (Shao et al., 2015).

Radical Chemistry with Iodine(III) Reagents

Wang and Studer (2017) discussed the radical reactivity of hypervalent iodine(III) compounds, which are valuable for constructing various bonds in organic chemistry. Their work underlines the utility of these reagents in enabling reactions that form C–CF3, X–CF3, and other fluorinated motifs, which are highly relevant for developing new materials and pharmaceuticals (Wang & Studer, 2017).

Synthesis of Fluorinated Heterocycles

Ding et al. (2002) provided a methodology for synthesizing 9-trifluoromethylated triazolo[1,5-a]azepine derivatives, demonstrating the potential of fluorinated compounds in creating complex heterocyclic structures. This synthesis pathway showcases the application of fluorine chemistry in generating novel compounds with potential pharmacological activities (Ding et al., 2002).

Photochemical Isomerization of Fluorinated Compounds

Barlow et al. (1982) explored the photochemical isomerization of hexafluoro-1H-azepines to produce hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes. This work demonstrates the utility of photochemistry in manipulating fluorinated cyclic compounds, which could have implications for developing novel materials and pharmaceuticals (Barlow et al., 1982).

Propiedades

IUPAC Name |

3,3-difluoro-7-(iodomethyl)azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2INO/c8-7(9)3-1-2-5(4-10)11-6(7)12/h5H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEPHLKSQRXGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C(C1)(F)F)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703179.png)

![2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2703180.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2703182.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2703191.png)

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B2703193.png)